molecular formula C16H19BrO B1272119 4-(1-Adamantyl)-2-bromophenol CAS No. 63013-55-8

4-(1-Adamantyl)-2-bromophenol

Cat. No. B1272119
CAS RN: 63013-55-8
M. Wt: 307.22 g/mol
InChI Key: CGDOSRCXWZXYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Adamantyl)-2-bromophenol is a derivative of 2-adamantylphenol . Adamantylphenol derivatives are known for their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of 4-(1-Adamantyl)-2-bromophenol involves adamantylation of substituted phenols with adamantanols . This process is often catalyzed by commercially available and recyclable ion-exchange sulfonic acid resin in acetic acid . The sole byproduct of the adamantylation reaction, namely water, could be converted into the solvent acetic acid by addition of a slight excess of acetic anhydride during the work-up procedure .


Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)-2-bromophenol is similar to that of adamantane . Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Adamantane derivatives, including 4-(1-Adamantyl)-2-bromophenol, are known for their high reactivity . This offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Adamantyl)-2-bromophenol would be similar to those of adamantane . Adamantane is a white solid with a camphor-like odor . It is both rigid and virtually stress-free .

Scientific Research Applications

Antimicrobial Activity

“4-(1-Adamantyl)-2-bromophenol” and its derivatives have been studied for their potential as antimicrobial agents. The adamantyl group is known to enhance the lipophilicity of compounds, which can positively affect their ability to interact with microbial membranes and inhibit growth. Studies have shown that certain adamantyl derivatives exhibit significant in vitro activity against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi such as Candida albicans .

Hypoglycemic Activity

Research has also explored the hypoglycemic properties of adamantyl compounds. These studies are particularly focused on the potential of these compounds to lower blood sugar levels in diabetic models. Some adamantyl derivatives have demonstrated a significant reduction in serum glucose levels, showing promise as oral hypoglycemic agents .

Medicinal Chemistry

In medicinal chemistry, the adamantyl group is often incorporated into molecules to modulate their therapeutic index. This modification can lead to improved pharmacokinetic properties, such as increased solubility and stability, making “4-(1-Adamantyl)-2-bromophenol” a valuable scaffold for drug development .

Biochemistry Research

The unique structure of adamantane derivatives makes them interesting subjects for biochemistry research. They can be used to study the interactions between small molecules and biological systems, helping to elucidate the mechanisms of action for various biochemical processes .

Chemical Synthesis

“4-(1-Adamantyl)-2-bromophenol” serves as a precursor in the synthesis of a wide range of chemical compounds. Its bromophenol group is a reactive site that can undergo various chemical reactions, allowing for the creation of novel molecules with potential applications in different fields of chemistry .

Pharmaceutical Development

The structural features of adamantyl derivatives make them suitable candidates for the development of new pharmaceuticals. Their ability to enhance lipophilicity without significantly altering the molecule’s size or shape is advantageous in designing drugs with better penetration through biological barriers .

Safety And Hazards

While specific safety data for 4-(1-Adamantyl)-2-bromophenol is not available, it’s important to handle all chemicals with care. For example, 1-Adamantylamine, a related compound, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research on adamantyl compounds, including 4-(1-Adamantyl)-2-bromophenol, is ongoing. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising line of research involves the use of adamantyl compounds in the treatment of tuberculosis .

properties

IUPAC Name

4-(1-adamantyl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDOSRCXWZXYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377860
Record name 4-(1-adamantyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)-2-bromophenol

CAS RN

63013-55-8
Record name 4-(1-adamantyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Adamantyl)-2-bromophenol
Reactant of Route 2
4-(1-Adamantyl)-2-bromophenol
Reactant of Route 3
Reactant of Route 3
4-(1-Adamantyl)-2-bromophenol
Reactant of Route 4
Reactant of Route 4
4-(1-Adamantyl)-2-bromophenol
Reactant of Route 5
4-(1-Adamantyl)-2-bromophenol
Reactant of Route 6
4-(1-Adamantyl)-2-bromophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.